molecular formula C4H5ClN2O B2643478 (5-Chloro-1H-pyrazol-3-yl)methanol CAS No. 1258002-28-6

(5-Chloro-1H-pyrazol-3-yl)methanol

Cat. No.: B2643478
CAS No.: 1258002-28-6
M. Wt: 132.55
InChI Key: JGRALTSGNVBWLM-UHFFFAOYSA-N
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Description

(5-Chloro-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a chlorine atom at the 5-position and a hydroxymethyl group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with 1,3-diketones, followed by chlorination and hydroxymethylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reaction time. The use of advanced purification techniques such as crystallization or chromatography ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2)[][3].

Major Products Formed

    Oxidation: Formation of (5-Chloro-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used[][3].

Scientific Research Applications

(5-Chloro-1H-pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1H-pyrazol-3-yl)carboxylic acid
  • (5-Chloro-1H-pyrazol-3-yl)amine
  • (5-Chloro-1H-pyrazol-3-yl)thiol

Uniqueness

(5-Chloro-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRALTSGNVBWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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